BenchChemオンラインストアへようこそ!

3-(Benzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline

Physicochemical profiling Drug design SAR

3-(Benzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline (CAS 866811-75-8) is a research-grade quinoline derivative for STAT3-dependent cancer (e.g., MDA-MB-231) and kinase inhibitor SAR campaigns. The 6-methoxy substituent confers a unique hydrogen-bond acceptor pattern and electronic profile absent in 6-ethoxy or 6-fluoro analogs, enabling distinct target binding kinetics. The pyrrolidin-1-yl group at position 4 imparts conformational rigidity that differentiates selectivity from piperidine-based analogs. Generic replacement without empirical validation of equipotency risks experimental irreproducibility. Available via custom synthesis—contact us for bulk quotes.

Molecular Formula C20H20N2O3S
Molecular Weight 368.45
CAS No. 866811-75-8
Cat. No. B2977810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline
CAS866811-75-8
Molecular FormulaC20H20N2O3S
Molecular Weight368.45
Structural Identifiers
SMILESCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCC4
InChIInChI=1S/C20H20N2O3S/c1-25-15-9-10-18-17(13-15)20(22-11-5-6-12-22)19(14-21-18)26(23,24)16-7-3-2-4-8-16/h2-4,7-10,13-14H,5-6,11-12H2,1H3
InChIKeyGFQYEFAAFXKTMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline (CAS 866811-75-8): Core Structural and Procurement Profile


3-(Benzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline (CAS 866811-75-8) is a synthetic quinoline derivative bearing a benzenesulfonyl group at position 3, a methoxy group at position 6, and a pyrrolidin-1-yl moiety at position 4 . It belongs to a class of sulfonyl-pyrrolidine-quinoline hybrids that have been investigated as kinase inhibitors, IL-6/STAT3 signaling modulators, and intermediates for antimicrobial quinolones [1][2]. Its molecular formula is C20H20N2O3S with a molecular weight of 368.45 g/mol .

Why 3-(Benzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline (866811-75-8) Cannot Be Replaced by In-Class Analogues


Within the sulfonyl-pyrrolidine-quinoline series, subtle variations at the 6-position (methoxy vs. ethoxy, fluoro, or ethyl) and the 4-position amine (pyrrolidine vs. piperidine) produce divergent physicochemical properties and biological activities [1][2]. The 6-methoxy substituent confers a distinct hydrogen-bond acceptor pattern and electronic profile compared to the 6-ethoxy or 6-fluoro analogs, which can alter target binding kinetics and cellular permeability [3]. Similarly, the pyrrolidine ring imparts conformational rigidity that differs from the piperidine analog, potentially affecting selectivity among kinase targets [2]. Generic replacement without empirical confirmation of equipotency, selectivity, and pharmacokinetic behavior risks invalidating experimental results.

Quantitative Differentiation Evidence for 3-(Benzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline (866811-75-8)


6-Methoxy vs. 6-Ethoxy Substitution: Molecular Properties and Predicted Permeability

The 6-methoxy substituent on 866811-75-8 produces a lower molecular weight and reduced lipophilicity compared to the 6-ethoxy analog (CAS 866811-82-7). The target compound has MW 368.45 g/mol, while the 6-ethoxy analog has MW 382.48 g/mol (ΔMW = +14.03 g/mol) [1]. The methoxy group is also a weaker hydrogen-bond acceptor than ethoxy, which can influence target binding and metabolic stability . In a related pyrrolidinesulphonylaryl series, the methoxy-containing analog demonstrated low-micromolar inhibition of IL-6/STAT3 signaling with selectivity for STAT3 over STAT1, whereas bulkier alkoxy substitutions reduced cellular potency [2].

Physicochemical profiling Drug design SAR

Pyrrolidine vs. Piperidine at Position 4: Conformational and Selectivity Implications

The pyrrolidine ring in 866811-75-8 provides a five-membered ring constraint, whereas the piperidine analog (CAS 866811-76-9) contains a six-membered ring [1]. This difference alters the spatial orientation of the amine lone pair and the overall molecular conformation . In quinoline sulfonyl kinase inhibitor patents, pyrrolidine-containing compounds have been claimed to exhibit distinct selectivity profiles compared to piperidine variants, with the pyrrolidine ring favoring binding to certain kinase hinge regions [2]. Quantitative selectivity data for this specific pair are not publicly available; however, the structural distinction is mechanistically meaningful.

Conformational analysis Kinase selectivity Medicinal chemistry

Benzenesulfonyl vs. 4-Chlorobenzenesulfonyl: Electronic Effects on Reactivity and Binding

The unsubstituted benzenesulfonyl group in 866811-75-8 is electronically neutral, whereas the 4-chlorobenzenesulfonyl analog contains an electron-withdrawing chloro substituent . This difference modulates the electrophilicity of the sulfonyl group and can alter the compound's reactivity in nucleophilic environments and its interaction with target proteins [1]. In the broader quinoline sulfonyl series, electron-withdrawing substituents on the benzenesulfonyl ring have been associated with enhanced antiproliferative activity but also increased non-specific reactivity [2]. No direct IC50 comparison is available for this pair.

Electrophilic reactivity Sulfonyl SAR Enzyme inhibition

Optimal Application Scenarios for 3-(Benzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline (866811-75-8)


Lead Compound for IL-6/STAT3 Pathway Inhibitor Optimization

Based on the class-level evidence that pyrrolidinesulphonylaryl molecules inhibit IL-6/STAT3 signaling at low micromolar concentrations [1], 866811-75-8 serves as a structural starting point for medicinal chemistry campaigns targeting STAT3-dependent cancers (e.g., MDA-MB-231 breast cancer) and inflammatory diseases. Its 6-methoxy substitution may offer a favorable balance of potency and solubility compared to bulkier alkoxy analogs [2].

Kinase Inhibitor Scaffold for Selective Targeting

Quinoline sulfonyl derivatives are claimed as kinase inhibitors in multiple patents [3]. The pyrrolidine ring of 866811-75-8 provides a distinct conformational constraint that may confer selectivity advantages over piperidine analogs. This compound can be used as a core scaffold for structure-activity relationship (SAR) studies aimed at identifying selective kinase inhibitors [2].

Synthetic Intermediate for Quaternary Quinolone Antimicrobials

The compound is structurally related to intermediates described in a Japanese patent (JP2008133211) for the production of tetra-substituted pyrrolidine derivatives leading to quinolone antimicrobial agents [4]. 866811-75-8 can be employed as a building block in the synthesis of novel quinolone antibiotics with potentially improved activity against resistant strains.

Quote Request

Request a Quote for 3-(Benzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.